molecular formula C19H34ClP B074851 benzyl(tributyl)phosphonium chloride CAS No. 1224-56-2

benzyl(tributyl)phosphonium chloride

Cat. No.: B074851
CAS No.: 1224-56-2
M. Wt: 328.9 g/mol
InChI Key: WCHPXAFAEZGCMB-UHFFFAOYSA-M
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Description

benzyl(tributyl)phosphonium chloride is a quaternary phosphonium salt with the chemical formula (C_{19}H_{34}ClP). It is a type of organophosphorus compound that features a positively charged phosphonium ion paired with a chloride anion. This compound is known for its applications in various fields, including organic synthesis, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

benzyl(tributyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with benzyl chloride. The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic carbon atom of benzyl chloride, resulting in the formation of the quaternary phosphonium salt. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of phosphonium, benzyltributyl-, chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also involve continuous flow reactors to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

benzyl(tributyl)phosphonium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of phosphonium, benzyltributyl-, chloride varies depending on its application:

Comparison with Similar Compounds

benzyl(tributyl)phosphonium chloride can be compared with other quaternary phosphonium salts:

This compound stands out due to its balanced solubility in both polar and non-polar solvents, making it versatile for various applications.

Properties

IUPAC Name

benzyl(tributyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H34P.ClH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHPXAFAEZGCMB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924154
Record name Benzyl(tributyl)phosphanium chloride
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Molecular Weight

328.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Maybridge MSDS]
Record name Benzyltributylphosphonium chloride
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CAS No.

1224-56-2
Record name Phosphonium, tributyl(phenylmethyl)-, chloride (1:1)
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Record name Phosphonium, benzyltributyl-, chloride
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Record name Phosphonium, chloride
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Record name Benzyl(tributyl)phosphanium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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